1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine
Description
1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine is a synthetic organic compound featuring a piperidine core substituted with a benzyl group at the 4-position and a 3-(methylsulfonyl)phenylsulfonyl moiety. The sulfonyl groups may improve metabolic stability and binding affinity to specific receptors, making it a candidate for therapeutic applications .
Properties
Molecular Formula |
C19H23NO4S2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-benzyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C19H23NO4S2/c1-25(21,22)18-8-5-9-19(15-18)26(23,24)20-12-10-17(11-13-20)14-16-6-3-2-4-7-16/h2-9,15,17H,10-14H2,1H3 |
InChI Key |
OXXWCXQRNMPXBK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine typically involves multiple steps. One common method involves the reaction of 4-benzylpiperidine with 3-(methylsulfonyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine has been investigated for its potential as a therapeutic agent in treating various conditions:
- Antidepressant Activity : Research has shown that compounds with a similar piperidine backbone can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This suggests that 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine could exhibit antidepressant properties by modulating these neurotransmitter systems .
- Antimicrobial Properties : Studies have indicated that derivatives of sulfonamide compounds possess significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The sulfonyl group in this compound may contribute to its efficacy against infections .
- Neuropharmacological Effects : The compound's potential effects on neurotransmitter transporters suggest applications in neuropharmacology, particularly in the development of new treatments for mood disorders and anxiety-related conditions. Its structure allows for targeted modifications to enhance selectivity for specific transporters .
Synthetic Methodologies
The synthesis of 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine involves several steps that may include:
- Formation of the Piperidine Ring : Utilizing established methods for constructing piperidine derivatives, which often involve cyclization reactions from appropriate precursors.
- Sulfonation Reactions : The introduction of sulfonyl groups can be achieved through electrophilic aromatic substitution or direct sulfonation methods, which are essential for obtaining the desired functional groups in the final product.
- Optimization of Reaction Conditions : Adjusting parameters such as temperature, solvent choice, and catalyst presence to maximize yield and purity during synthesis.
Case Studies and Research Findings
Several studies have documented the applications and effects of similar compounds:
- A study examining the structure-activity relationships of piperidine derivatives highlighted the importance of substituent positioning on neuropharmacological activity. Compounds with a specific arrangement of functional groups exhibited enhanced inhibition of dopamine reuptake, suggesting a pathway for developing effective antidepressants .
- Another research effort focused on the antimicrobial properties of sulfonamide derivatives demonstrated significant activity against resistant strains of bacteria, underscoring the potential utility of 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine in addressing public health challenges related to antibiotic resistance .
Mechanism of Action
The mechanism of action of 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs documented in patents and research articles. Below is a detailed comparison based on substituents, synthesis, and biological relevance:
Structural Analogues from Patent Literature
- 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol (): Key Differences: Replaces the benzyl group with a propyl chain and introduces a hydroxyl group at the 4-position. The propyl chain may lower steric hindrance, affecting receptor binding .
- 1-(3,3-Bis(3-(methylsulfonyl)phenyl)propyl)-4-(3-(methylsulfonyl)phenyl)piperidone ():
- Key Differences : Features dual 3-(methylsulfonyl)phenyl groups and a ketone-functionalized piperidine ring.
- Implications : The ketone group could alter electron distribution, impacting redox stability. The bis-sulfonyl groups may enhance solubility but increase molecular weight, affecting bioavailability .
Bioactive Analogues in Clinical Context
- 3(S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine ():
- Key Differences : Substitutes the benzyl group with a propyl chain and lacks the sulfonylphenylsulfonyl moiety.
- Biological Relevance : Used in combination with antidepressants for treating debilitating fatigue. The absence of the sulfonyl bridge may reduce off-target interactions but limit stability in physiological environments .
Benzylpiperidine Derivatives in ADME Studies
- Compound 23 (): (3-Hydroxy-5-(phenylthio)phenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)phenyl)piperidin-1-yl)methanone Key Differences: Incorporates a trifluoromethylpyridyl-thio group instead of sulfonylphenylsulfonyl. ADME Insights: The trifluoromethyl group enhances metabolic resistance, while the thioether linkage may reduce oxidative stability compared to sulfonyl groups. Analytical data (HPLC, NMR) confirm high purity, suggesting robust synthesis protocols .
Commercial Benzylpiperidine Derivatives
- Methyl-1-benzyl-4-Piperidinemethanol (): Key Differences: Replaces sulfonyl groups with a methanol substituent. Physicochemical Impact: The methanol group increases hydrophilicity, reducing membrane permeability.
Biological Activity
1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The sulfonyl and methylsulfonyl groups attached to the phenyl rings enhance its solubility and reactivity. The general structure can be represented as:
Research indicates that compounds similar to 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine may act as modulators of various biological pathways. Specifically, they have been shown to interact with chemokine receptors, such as CCR5, which are critical in inflammatory responses and immune system regulation . Additionally, the sulfonamide moiety is known for its antibacterial properties, potentially contributing to the compound's overall biological activity .
Antibacterial Activity
A study highlighted the antibacterial potential of piperidine derivatives, including those with sulfonamide groups. These compounds exhibited significant activity against various bacterial strains, indicating their potential as antimicrobial agents .
Anticancer Properties
Compounds with similar structures have been investigated for their ability to inhibit SMYD proteins (e.g., SMYD2 and SMYD3), which are implicated in cancer progression. The inhibition of these proteins can lead to reduced tumor growth and proliferation .
Study 1: Antibacterial Evaluation
In a comprehensive evaluation of piperidine derivatives, 1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-4-benzylpiperidine was tested against multiple bacterial strains. The results demonstrated a notable zone of inhibition, suggesting effective antibacterial properties. The study utilized standard methods such as disk diffusion assays to quantify antibacterial activity.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Anticancer Activity
Another research effort focused on the anticancer effects of similar piperidine derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 7.5 |
| A549 | 6.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
